![B1575131 Melanoma antigen preferentially expressed in tumors (425-433)](/img/no-structure.png)
Melanoma antigen preferentially expressed in tumors (425-433)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Melanoma antigen preferentially expressed in tumors
Scientific Research Applications
Diagnostic and Prognostic Marker in Cancer
- PRAME, overexpressed in various cancers, is significant as a diagnostic and prognostic marker. It functions as a repressor of retinoic acid signaling, highlighting its role in cancer progression and potential as a therapeutic target (Epping & Bernards, 2006).
Expression in Melanocytic and Non-melanocytic Tumors
- PRAME's expression has been extensively studied in melanocytic tumors, aiding in distinguishing benign from malignant lesions. Its expression in non-melanocytic tumors has also been observed, though less frequently (Cesinaro et al., 2021).
Immunohistochemistry for Melanoma Diagnosis
- PRAME immunohistochemistry is valuable in diagnosing cutaneous melanoma, demonstrating its prevalent expression in such cancers and potential in differential diagnosis (O'Connor et al., 2022).
Vaccine Targeting in Advanced Solid Tumors
- PRAME has been targeted in immunotherapeutic regimens, such as MKC1106-PP, to stimulate immune responses against metastatic solid tumors expressing PRAME. Although complete responses were not observed, stable disease and antigen-specific T cell expansion indicated its potential therapeutic role (Weber et al., 2011).
Target for T-Cell Therapy
- PRAME's expression in melanomas and other tumors makes it an interesting target for anticancer T-cell therapies. T cells specific to PRAME can recognize and eliminate PRAME-positive cancer cells, supporting its use in T-cell-based treatments (Griffioen et al., 2006).
Ancillary Tool for Melanocytic Lesions Assessment
- PRAME immunohistochemistry serves as an ancillary tool for evaluating challenging melanocytic lesions, distinguishing between malignant and benign tumors based on the extent of PRAME immunoreactivity (Lezcano et al., 2021).
properties
sequence |
SLLQHLIGL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Melanoma antigen preferentially expressed in tumors (425-433) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.